molecular formula C13H8F2O2S B2493465 2-(3,4-Difluorophenyl)sulfanylbenzoic acid CAS No. 191154-08-2

2-(3,4-Difluorophenyl)sulfanylbenzoic acid

Cat. No. B2493465
CAS RN: 191154-08-2
M. Wt: 266.26
InChI Key: XIPLBHKETINVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,4-Difluorophenyl)sulfanylbenzoic acid” is a chemical compound with the molecular formula C13H8F2O2S . It has a molecular weight of 266.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(3,4-Difluorophenyl)sulfanylbenzoic acid” is 1S/C13H8F2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid, focusing on six unique fields:

Pharmaceutical Development

2-(3,4-Difluorophenyl)sulfanylbenzoic acid has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a building block in the synthesis of various drug candidates, particularly those targeting specific enzymes or receptors. Its fluorinated phenyl group enhances the metabolic stability and bioavailability of the compounds, making it a valuable component in drug design .

Cancer Research

This compound has been investigated for its potential anti-cancer properties. Studies suggest that derivatives of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid can inhibit the growth of certain cancer cell lines. The presence of fluorine atoms may contribute to the compound’s ability to interfere with cancer cell metabolism and proliferation, offering a promising avenue for developing new cancer therapies .

Material Science

In material science, 2-(3,4-Difluorophenyl)sulfanylbenzoic acid is used in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with enhanced thermal stability and resistance to degradation. These materials can be applied in various industries, including electronics and aerospace.

Agricultural Chemistry

The compound is also explored in agricultural chemistry for its potential use in developing new agrochemicals. Its derivatives can act as herbicides or pesticides, providing effective solutions for pest control while minimizing environmental impact. The fluorinated structure helps in improving the efficacy and persistence of these agrochemicals .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme interactions and protein-ligand binding. Its unique structure allows it to serve as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of enzyme activity and protein function. This application is crucial for advancing knowledge in molecular biology and biochemistry.

These applications highlight the versatility and importance of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid in scientific research. Each field benefits from its unique chemical properties, making it a valuable compound for ongoing and future studies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Thermo Scientific EvitaChem Sigma-Aldrich : Thermo Scientific : EvitaChem

properties

IUPAC Name

2-(3,4-difluorophenyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPLBHKETINVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)sulfanylbenzoic acid

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